molecular formula C22H26N2O6S B2423705 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 921991-75-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B2423705
CAS RN: 921991-75-5
M. Wt: 446.52
InChI Key: RNQUNNAMQWXGHK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen . The molecule also contains a sulfonamide group, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzo[b][1,4]oxazepine ring, followed by various functional group interconversions and additions. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b][1,4]oxazepine ring system is likely to impart significant rigidity to the molecule, and the various substituents would influence its overall shape and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall charge distribution would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis Methods

  • A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives in good to excellent yields at ambient temperature (Shaabani et al., 2010).

Heterocyclic Structures and Inhibition Properties

  • The synthesis of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, suggesting therapeutic relevance (Sapegin et al., 2018).

Structural and Spectroscopic Studies

  • Benzimidazole-tethered oxazepine hybrids synthesized from N-alkylated benzimidazole 2-carboxaldehyde were structurally analyzed, showing potential for nonlinear optical applications (Almansour et al., 2016).

Eco-friendly Synthesis

  • An efficient, eco-friendly synthesis of 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives using a heterogeneous catalytic system in aqueous media (Babazadeh et al., 2016).

Novel Polycyclic Systems

  • Dehydration of specific benzoic acids resulted in a novel fused pentacyclic system including the [1,4]oxazepine ring (Ukhin et al., 2011).

Organocatalytic Applications

  • Organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding various cyclic amines with chiral tetrasubstituted C‒F stereocenters (Li et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. This is highly dependent on the specific biological targets of the compound, which are often proteins such as enzymes or receptors. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-11-24-17-9-7-15(12-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-10-8-16(28-4)13-19(20)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQUNNAMQWXGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide

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